molecular formula C9H5BrO3 B15338134 5-Bromo-4-hydroxycoumarin

5-Bromo-4-hydroxycoumarin

Cat. No.: B15338134
M. Wt: 241.04 g/mol
InChI Key: ANTVZEFOVKRBDD-UHFFFAOYSA-N
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Description

5-Bromo-4-hydroxycoumarin is a brominated derivative of 4-hydroxycoumarin, a scaffold widely studied for its pharmacological and synthetic utility. The bromine substitution at position 5 likely influences electronic properties, solubility, and interactions with biological targets, such as enzymes or receptors. Coumarins, in general, exhibit anticoagulant, antimicrobial, and anticancer activities, with substituents like halogens (e.g., bromine) modulating these effects .

Properties

Molecular Formula

C9H5BrO3

Molecular Weight

241.04 g/mol

IUPAC Name

5-bromo-4-hydroxychromen-2-one

InChI

InChI=1S/C9H5BrO3/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4,11H

InChI Key

ANTVZEFOVKRBDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CC(=O)O2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-hydroxycoumarin typically involves the bromination of 4-hydroxycoumarin. One common method is the reaction of 4-hydroxycoumarin with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as using bromine sources like N-bromosuccinimide (NBS) in the presence of a catalyst. These methods aim to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-hydroxycoumarin undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the hydroxyl group.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly used.

Major Products

The major products formed from these reactions include various substituted coumarins, which can have enhanced biological or chemical properties.

Scientific Research Applications

5-Bromo-4-hydroxycoumarin has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s fluorescence properties make it useful for labeling and detecting biomolecules.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-hydroxycoumarin involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity, influencing its biological activity. The compound may also interfere with enzymatic pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Key Brominated 4-Hydroxycoumarin Derivatives:
Compound Bromine Position Synthesis Method (Key Steps) Molecular Weight Key References
3-Bromo-4-hydroxycoumarin 3 Bromination of 4-hydroxycoumarin in glacial acetic acid 227.03 (calc.)
6-Bromo-4-hydroxycoumarin 6 Commercial synthesis (TCI Chemicals); detailed NMR data reported 241.04
5-Bromo-4-hydroxycoumarin 5 Not explicitly described in evidence; inferred via analogous bromination methods 241.04 (calc.) -

Physicochemical Properties

Positional isomerism significantly impacts physical properties:

  • Melting Points: 3-Bromo-4-hydroxycoumarin: Off-white needles with m.p. reported in acetone-chloroform . 6-Bromo-4-hydroxycoumarin: No explicit m.p. data, but stability noted under dark, inert conditions .
  • Solubility : Bromine at position 5 or 6 increases hydrophobicity compared to 3-bromo derivatives, affecting bioavailability.

Hypothesis for this compound :

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